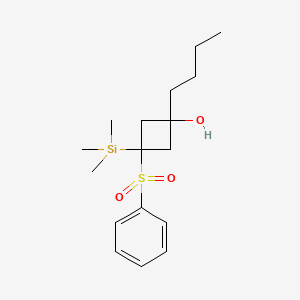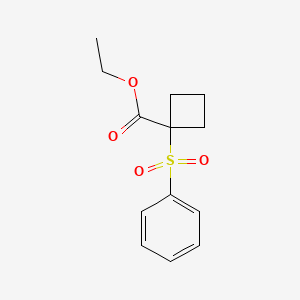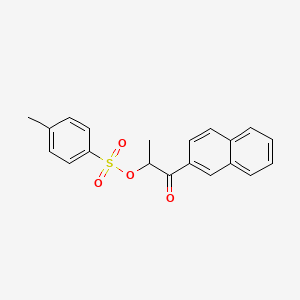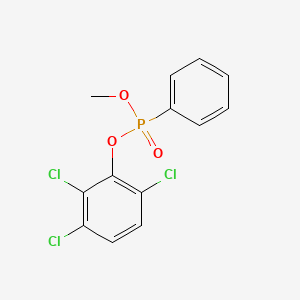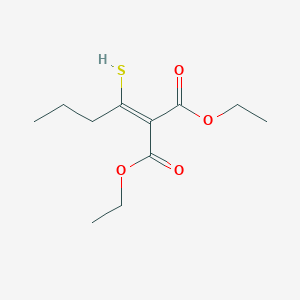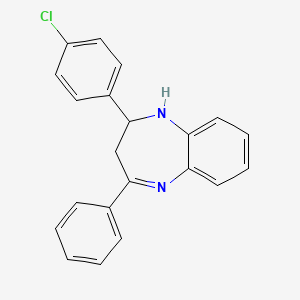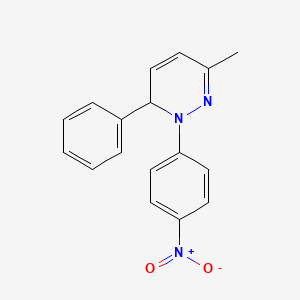
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl, nitrophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyridazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Uniqueness
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The combination of methyl, nitrophenyl, and phenyl groups makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
89546-99-6 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
6-methyl-2-(4-nitrophenyl)-3-phenyl-3H-pyridazine |
InChI |
InChI=1S/C17H15N3O2/c1-13-7-12-17(14-5-3-2-4-6-14)19(18-13)15-8-10-16(11-9-15)20(21)22/h2-12,17H,1H3 |
InChIキー |
FYMGVOKXNRVROO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



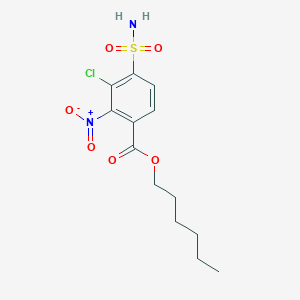
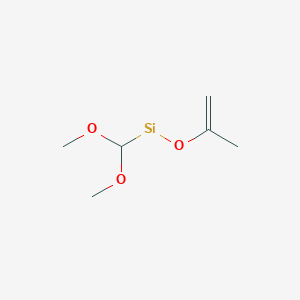
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
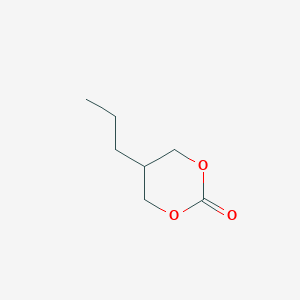
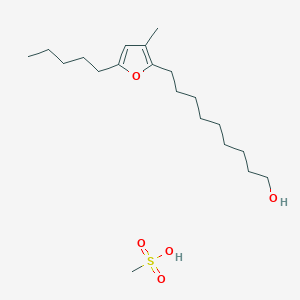
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
